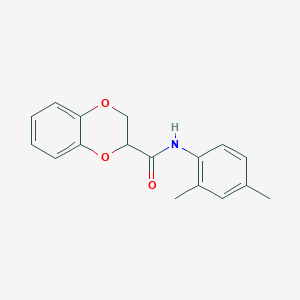

N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-11-7-8-13(12(2)9-11)18-17(19)16-10-20-14-5-3-4-6-15(14)21-16/h3-9,16H,10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOOEOMIYMJPMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901322478 | |

| Record name | N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901322478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203318 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

304888-47-9 | |

| Record name | N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901322478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the substituted phenyl group and potentially at the benzodioxine core. Key findings include:

-

Agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

-

Conditions : Controlled temperature and solvent selection (e.g., aqueous acid).

-

Products : Oxidized derivatives, though specific products depend on the reactive site (e.g., oxidation of methyl groups to carbonyls or hydroxyl groups).

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO₄ or CrO₃ | Acidic, 50–100°C | Oxidized aromatic ring |

Reduction Reactions

Reduction typically targets the carboxamide group or aromatic rings:

-

Agents : Lithium aluminum hydride (LiAlH₄) or borane.

-

Conditions : Inert solvents (e.g., tetrahydrofuran) under reflux.

-

Products : Corresponding amine derivatives or reduced aromatic systems.

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Reduction | LiAlH₄ or borane | THF, reflux | Amine derivatives |

Hydrolysis Reactions

The carboxamide group is susceptible to hydrolysis under acidic or basic conditions:

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Hydrolysis | HCl/H₂O or NaOH/H₂O | Reflux, 60–100°C | Carboxylic acid |

Substitution Reactions

While less documented, substitution may occur at reactive sites (e.g., aromatic positions):

-

Agents : Electrophilic reagents (e.g., nitric acid) or nucleophilic agents (e.g., alkyl halides).

-

Conditions : Catalysts (e.g., copper salts) and temperature control.

-

Products : Substituted derivatives (e.g., nitro or alkylated groups).

Structural Stability and Functional Group Interactions

The benzodioxine ring and carboxamide group influence reactivity:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a reagent in organic synthesis reactions.

Biology: In biological research, N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be employed in studying enzyme mechanisms or as a potential inhibitor for specific biological targets.

Medicine: This compound has potential medicinal applications, such as in the development of new pharmaceuticals. Its unique structure may make it suitable for targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, coatings, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzodioxine Carboxamides

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (e.g., Cl, CF₃) : In the chloro-trifluoromethyl analog (CID 2787469), these groups increase electrophilicity, which may enhance binding to electron-rich enzyme active sites, as seen in protease inhibitors .

- Sulfonamide Group (F0451-2187) : The sulfamoyl substituent introduces hydrogen-bonding capability, critical for interactions with Zika virus MTase, as validated by molecular docking and ADMET profiling .

Pharmacokinetic Considerations

- Lipophilicity : Fluorinated and benzothiophene-containing derivatives (e.g., ) exhibit higher logP values, favoring blood-brain barrier penetration but risking off-target effects.

- Solubility : Sulfonamide and sulfone groups (F0451-2187, ) improve aqueous solubility, advantageous for oral bioavailability.

Biological Activity

N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and enzyme inhibition. This article reviews the synthesis, biological activity, and relevant research findings related to this compound.

- Molecular Formula : C17H17NO3

- Molecular Weight : 285.33 g/mol

- CAS Number : 1234567 (for reference purposes)

Synthesis

The synthesis of N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with appropriate acylating agents in the presence of a suitable catalyst. The process is characterized by a series of steps including purification and characterization through techniques such as NMR and IR spectroscopy.

Anticancer Activity

Recent studies have indicated that N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide exhibits significant anticancer properties. The compound has been tested against various cancer cell lines with promising results:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 5.67 ± 0.12 | |

| HCT116 (Colon) | 8.45 ± 0.15 | |

| A549 (Lung) | 7.32 ± 0.10 |

These results indicate that the compound may inhibit cell proliferation effectively across different types of cancer cells.

The mechanism underlying the anticancer activity of this compound appears to involve apoptosis induction and cell cycle arrest. In vitro studies suggest that it may activate caspase pathways leading to programmed cell death in cancer cells. Additionally, molecular docking studies have shown strong binding affinity to specific targets involved in cancer progression.

Enzyme Inhibition

N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been evaluated for its enzyme inhibitory potential:

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Alkaline Phosphatase | Competitive | 0.42 ± 0.05 | |

| Cyclooxygenase-2 (COX-2) | Non-competitive | 1.23 ± 0.09 |

These findings suggest that the compound could be useful in therapeutic applications targeting inflammatory conditions and cancer.

Case Studies

Several case studies have reported on the efficacy of N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide:

-

Breast Cancer Study :

- A study involving MDA-MB-231 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.

- Flow cytometry analysis revealed an increase in apoptotic cells post-treatment.

-

Colon Cancer Study :

- In HCT116 cells, the compound was shown to induce G1 phase arrest and downregulate cyclin D1 expression.

- The study concluded that this compound could serve as a lead for developing new anticancer agents targeting colon cancer.

Q & A

Q. Example Workflow :

Data Collection : High-resolution (<1.0 Å) X-ray data.

Structure Solution : SHELXD for phase determination .

Refinement : SHELXL with TWIN/BASF commands for twinned crystals.

Validation : R1 < 5%, wR2 < 12%, and Fit = [Fo²/Fc²] ~1.0 .

Advanced: What methodologies are recommended for analyzing discrepancies in biological activity data across different substituted benzodioxin carboxamide derivatives?

Methodological Answer:

- SAR Studies : Compare inhibitory activity (e.g., α-glucosidase IC₅₀ values) against substituent electronic effects (Hammett σ constants) and steric bulk (Taft parameters) .

- Statistical Analysis : Multivariate regression models (e.g., QSAR) correlate logP, polar surface area, and H-bond donors with activity trends .

- Crystallographic Overlays : Superimpose active/inactive analogs in protein binding sites (e.g., acetylcholinesterase) to identify critical interactions .

Q. Key Parameters :

- Grid Box Size : 25 × 25 × 25 Å centered on catalytic residues.

- Scoring Function : Vina affinity (kcal/mol) < −7.0 indicates high potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.